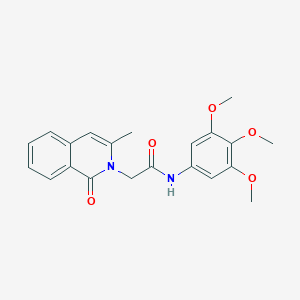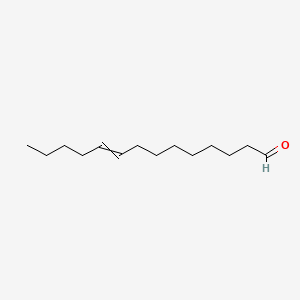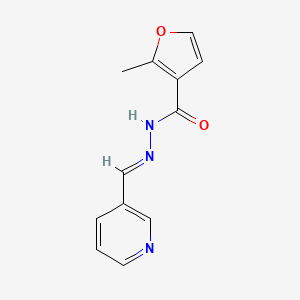![molecular formula C42H58N6O7S B1240167 (3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)
(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ES-6864 is a small molecule drug that acts as an orally active inhibitor of renin. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance. By inhibiting renin, ES-6864 has potential therapeutic applications in the treatment of cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ES-6864 involves several key steps:
Condensation of 3-(morpholinocarbonyl)-2®-(1-naphthylmethyl)propionic acid with N-[N-(tert-butoxycarbonyl)-3-(4-thiazolyl)-L-alanyl]cyclosatine 2-morpholinoethylamide: This step is carried out using diethyl cyanophosphonate in tetrahydrofuran (THF) as the solvent.
Deprotection with hydrochloric acid in dioxane: This step yields cyclosatine 2-morpholinoethylamide.
Further condensation and deprotection steps: These steps involve the use of diethyl cyanophosphonate and hydrochloric acid in dioxane to obtain the final product.
Industrial Production Methods
The industrial production of ES-6864 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
ES-6864 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ES-6864 may yield various oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
ES-6864 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study renin inhibition and enzyme kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for hypertension and other cardiovascular diseases.
Industry: Used in the development of new renin inhibitors and related compounds
Mechanism of Action
ES-6864 exerts its effects by inhibiting the activity of renin, an enzyme that cleaves angiotensinogen to release angiotensin I. This inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The molecular targets of ES-6864 include the active site of renin, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor with similar mechanisms of action.
Uniqueness of ES-6864
ES-6864 is unique due to its high potency and specificity for human renin. It has shown significant inhibition of plasma renin activity in animal models and has potential for clinical development as a renin inhibitor .
Properties
Molecular Formula |
C42H58N6O7S |
|---|---|
Molecular Weight |
791.0 g/mol |
IUPAC Name |
(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide |
InChI |
InChI=1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)/t33-,36+,37+,38+/m1/s1 |
InChI Key |
UACWUNAXAAUHDZ-MVPOBJIPSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]([C@H](CC(=O)NCCN2CCOCC2)O)NC(=O)[C@H](CC3=CSC=N3)NC(=O)[C@H](CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6 |
Canonical SMILES |
C1CCC(CC1)CC(C(CC(=O)NCCN2CCOCC2)O)NC(=O)C(CC3=CSC=N3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6 |
Synonyms |
ES 6864 ES-6864 N-(3-morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)







![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)


![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)

